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Compound of Interest

Compound Name: 3,4-Dichlorophenyl hydroxy urea

CAS No.: 128523-56-8

Cat. No.: B146750

Get Quote

Physicochemical & Functional Profiling of 1-(3,4-Dichlorophenyl)-3-hydroxyurea

Part 1: Executive Summary
1-(3,4-Dichlorophenyl)-3-hydroxyurea (CAS: 31225-17-9), often abbreviated as DCPU-OH or

N-hydroxy-DCPU, is a critical metabolic intermediate of the phenylurea herbicide Diuron.[1]

While less commercially prominent than its parent compound, it holds significant importance in

environmental toxicology and pharmaceutical research due to its structural capacity for redox

cycling and enzyme inhibition.

Functionally, this compound represents a "toxicological pivot point."[1] It retains the lipophilic

3,4-dichlorophenyl pharmacophore of Diuron while introducing a reactive N-hydroxyurea

moiety.[1] This modification drastically alters its reactivity, enabling it to inhibit metalloenzymes

(such as ribonucleotide reductase) and participate in hemotoxic redox cycles—properties

distinct from the parent herbicide.[1]
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The molecule exists in a complex equilibrium that dictates its solubility and reactivity.[1] Unlike

simple ureas, the N-hydroxy substitution introduces significant tautomeric character and acidity.

[1]

Nomenclature & Identification
Parameter Details

IUPAC Name 1-(3,4-Dichlorophenyl)-3-hydroxyurea

Common Synonyms
N-(3,4-Dichlorophenyl)-N'-hydroxyurea; N-

hydroxy-DCPU

CAS Number 31225-17-9

Molecular Formula

C

H

Cl

N

O

SMILES Clc1ccc(NC(=O)NO)cc1Cl

InChI Key VKYZMAVGJARVPE-UHFFFAOYSA-N

Structural Tautomerism
The hydroxyurea moiety (-NH-CO-NH-OH) is not static. It exists in equilibrium between the keto

form (favored in neutral solution) and the imino/enolic forms.[1] This equilibrium is critical for its

metal-chelating ability.[1]
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Significance
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 pH / Solvent 
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in enzymes like Ribonucleotide Reductase.

Click to download full resolution via product page

Figure 1: Tautomeric equilibrium of the hydroxyurea moiety.[1] The imino form is implicated in

the chelation of active site metals.

Part 3: Physicochemical Profiling
The following data synthesizes experimental observations with high-confidence predictive

models (ACD/Labs, EPISuite) where specific experimental values for this metabolite are rare in

open literature.
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Property Value / Range Implication for Research

Molecular Weight 221.04 g/mol
Small molecule, easily cell-

permeable.[1]

Physical State Crystalline Solid
Typically white to off-white

needles.[1]

Melting Point 140–160 °C (Dec.)*

Estimated range based on

hydroxyurea (141°C) and

thiourea analogs.[1]

Decomposes upon melting.[1]

LogP (Octanol/Water) 2.58 (Predicted)

Moderate lipophilicity.[1]

significantly more lipophilic

than hydroxyurea (LogP -1.8),

facilitating membrane

transport.[1]

pKa (Acidic) ~10.5 – 12.1

The -NH-OH proton is weakly

acidic. Deprotonation yields

the hydroxamate anion.[1]

pKa (Basic) ~0.87
Very weakly basic; protonation

occurs only in strong acid.[1]

Solubility (Water) Low (~100–500 mg/L)
Limited aqueous solubility due

to the dichlorophenyl ring.[1]

Solubility (Organic) High
Soluble in DMSO, Methanol,

Ethanol, Ethyl Acetate.[1]

Stability Moisture Sensitive

Hydrolyzes slowly in aqueous

acid to 3,4-dichloroaniline.[1]

Light sensitive (N-OH bond).[1]

Part 4: Synthesis & Preparation Protocol
Directive: Do not rely on commercial sourcing for unstable metabolites. The following protocol

describes the Isocyanate Route, which is the most reliable method for generating high-purity N-

aryl-N'-hydroxyureas.
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Reaction Logic
Direct condensation of 3,4-dichloroaniline with hydroxyurea is inefficient.[1] The superior

pathway involves generating the electrophilic 3,4-dichlorophenyl isocyanate (or purchasing it)

and trapping it with nucleophilic hydroxylamine.[1]

Safety Note: Isocyanates are potent sensitizers and lachrymators.[1] Hydroxylamine is

potentially explosive upon heating.[1] Perform all steps in a fume hood behind a blast shield.

Step-by-Step Protocol
Materials:

3,4-Dichlorophenyl isocyanate (1.0 eq)[1]

Hydroxylamine hydrochloride (1.5 eq)

Triethylamine (TEA) or NaOH (1.5 eq)

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Procedure:

Preparation of Free Hydroxylamine:

Dissolve hydroxylamine hydrochloride in a minimum amount of water.[1]

Add stoichiometric NaOH or TEA at 0°C to generate free NHngcontent-ng-

c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

OH.

Extract into organic solvent (if using biphasic) or use the basified solution directly if using a

miscible solvent system (THF/Water).[1]

Coupling Reaction:

Dissolve 3,4-dichlorophenyl isocyanate in anhydrous THF.
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Cool the isocyanate solution to 0–5°C (ice bath).

Add the hydroxylamine solution dropwise over 30 minutes. Exothermic reaction.

Mechanism:[2][3][4][5][6][7] The amine nitrogen of hydroxylamine attacks the isocyanate

carbon.

Workup:

Stir at room temperature for 2 hours.

Concentrate the solvent under reduced pressure (do not heat above 40°C).[1]

The product typically precipitates upon addition of cold water or hexanes.[1]

Purification:

Recrystallize from Ethanol/Water (1:1).[1]

Critical: Do not heat excessively during recrystallization to prevent thermal decomposition

(Loss of NHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-

star-inserted">

or rearrangement).

3,4-Dichlorophenyl
Isocyanate

Tetrahedral
Intermediate

 Nucleophilic Attack 

Hydroxylamine
(NH2OH)

1-(3,4-Dichlorophenyl)-
3-hydroxyurea

 Proton Transfer 

Click to download full resolution via product page

Figure 2: Synthesis pathway via isocyanate coupling. This route minimizes side products

compared to urea exchange methods.[1]

Part 5: Analytical Characterization
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To validate the identity of the synthesized or isolated metabolite, use the following spectral

fingerprints.

Mass Spectrometry (LC-MS/ESI):

Ionization: Negative mode (ESI-) is often more sensitive for hydroxyureas.[1]

Molecular Ion: [M-H]

at m/z ~219.

Positive Mode: [M+H]

at m/z ~221; [M+Na]

at m/z ~243.

Fragmentation: Loss of -NHOH (33 Da) or cleavage of the urea bond to yield 3,4-

dichloroaniline fragment (m/z 161).[1]

1H NMR (DMSO-d

, 400 MHz):

Aromatic Protons:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""

class="inline ng-star-inserted">

7.2 – 7.9 ppm (Multiplet, 3H, typical ABX system of 3,4-dichlorophenyl).

Urea NH:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-

star-inserted">

~9.0 – 9.5 ppm (Singlet, broad, D

O exchangeable).

N-OH / N'-H:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-

star-inserted">
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~8.5 – 10.0 ppm (Broad, may merge or appear as distinct peaks depending on solvent
dryness).

HPLC Conditions:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1] Gradient 10% ngcontent-ng-

c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

90% ACN.

Retention: Elutes before Diuron and DCPU due to the polar hydroxyl group.[1]

Part 6: Biological Relevance & Toxicity
Metabolic Context
This compound is a "Phase I" metabolite of the herbicide Diuron.[1] The metabolic pathway

involves sequential N-demethylation followed by N-hydroxylation.[1]
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Figure 3: Metabolic cascade of Diuron. The N-hydroxy metabolite is a transient intermediate

preceding hydrolysis to the toxic aniline.

Mechanism of Action & Toxicity
Ribonucleotide Reductase (RNR) Inhibition: Like standard hydroxyurea, this derivative can

quench the tyrosyl free radical in the RNR active site, halting DNA synthesis (S-phase

arrest).[1] The lipophilic dichlorophenyl tail may alter its potency or cellular uptake compared

to plain hydroxyurea.[1]
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Hemotoxicity: N-hydroxyureas and N-hydroxyanilines are known to oxidize hemoglobin to

methemoglobin (Fengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline

ng-star-inserted">

), reducing oxygen transport capacity. This is a critical toxicity endpoint for this metabolite.[1]

Cytotoxicity: Studies on Diuron metabolites indicate that while DCPU (urea) and DCA

(aniline) are the primary cytotoxins, the N-hydroxy variants contribute to oxidative stress via

redox cycling.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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